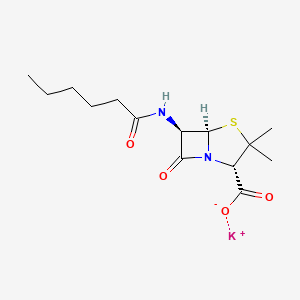

Penicillin DF Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Penicillin DF Potassium Salt is a derivative of penicillin, a well-known antibiotic that has been widely used since its discovery. This compound is a potassium salt form of penicillin, which enhances its stability and solubility. This compound is primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Penicillin DF Potassium Salt is synthesized through a fermentation process using microbial strains capable of producing penicillin in the presence of a suitable side chain precursor. For instance, Penicillium chrysogenum is often used in the presence of phenylacetic acid to produce penicillin G . The penicillin is then recovered from the fermentation broth, filtered, and extracted using organic solvents such as n-butyl acetate or methyl isobutyl ketone . The penicillin acid is then neutralized with an aqueous potassium salt solution, such as potassium acetate, to form the potassium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is filtered, and the penicillin is extracted using organic solvents. The penicillin acid is then neutralized with a potassium salt solution, and the resulting potassium salt is crystallized and purified . This process ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Penicillin DF Potassium Salt undergoes various chemical reactions, including:

Oxidation: Penicillin can be oxidized to form penicilloic acid and other degradation products.

Substitution: The side chain of penicillin can be modified through substitution reactions to produce different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the β-lactam ring.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Substitution: Various reagents can be used to modify the side chain, depending on the desired derivative.

Major Products Formed

Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.

Various Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Penicillin DF Potassium Salt has numerous applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various penicillin derivatives.

Biology: Used to study the mechanisms of bacterial cell wall synthesis and antibiotic resistance.

Medicine: Used to treat bacterial infections and study the pharmacokinetics and pharmacodynamics of penicillin.

Industry: Used in the production of other antibiotics and as a standard for quality control.

Mecanismo De Acción

Penicillin DF Potassium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparación Con Compuestos Similares

Penicillin DF Potassium Salt is similar to other penicillin derivatives, such as:

Penicillin G Potassium Salt: Another potassium salt form of penicillin, used to treat similar bacterial infections.

Phenoxymethylpenicillin Potassium: A phenoxymethyl analog of penicillin G, more stable in acidic conditions and better absorbed from the gastrointestinal tract.

Uniqueness

This compound is unique due to its specific side chain, which can influence its spectrum of activity and pharmacokinetic properties. It is particularly effective against certain gram-positive bacteria and is used in specific clinical situations where other penicillins may not be as effective .

Propiedades

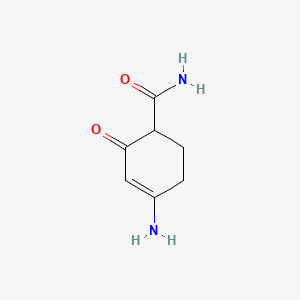

Fórmula molecular |

C14H21KN2O4S |

|---|---|

Peso molecular |

352.49 g/mol |

Nombre IUPAC |

potassium;(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H22N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/t9-,10+,12-;/m1./s1 |

Clave InChI |

GHSIMVHRSLHNKI-QQQUOLKDSA-M |

SMILES isomérico |

CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |

SMILES canónico |

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)